molecular formula C17H18N3NaO4S B1140435 5-Hydroxy Omeprazole Sodium Salt CAS No. 1215629-45-0

5-Hydroxy Omeprazole Sodium Salt

カタログ番号: B1140435
CAS番号: 1215629-45-0
分子量: 383.4 g/mol
InChIキー: VZCHYRCJHZQAPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxy Omeprazole Sodium Salt is a significant metabolite of Omeprazole, a widely used proton pump inhibitor. This compound is known for its role in the metabolism of Omeprazole and is often studied for its pharmacokinetic properties and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Omeprazole Sodium Salt typically involves the hydroxylation of Omeprazole. One common method includes the reaction of Omeprazole with a hydroxylating agent under controlled conditions. The reaction is carried out in an organic solvent, often methanol or chloroform, and requires a catalyst to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

化学反応の分析

Chemical Reactions

5-Hydroxy Omeprazole-d3 Sodium Salt, a deuterated form, undergoes typical chemical reactions for pharmaceutical compounds. These reactions are vital for understanding drug metabolism and can be monitored using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) because of the mass shifts resulting from deuteration.

  • Metabolic Reactions 5-Hydroxy Omeprazole Sodium Salt can undergo metabolic reactions. The cytochrome P450 isoenzyme CYP2C19 is responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 mainly contributes to the sulphoxidation of 5-hydroxyomeprazole .

  • Further Metabolism Omeprazole sulfone and 5-hydroxyomeprazole undergo further metabolism to the common secondary metabolite, 5-hydroxyomeprazole sulfone . CYP2C19 is largely responsible for the hydroxylation of omeprazole sulfone, whereas CYP3A4 is mainly involved in the sulphoxidation of 5-hydroxyomeprazole .

Pharmacokinetics

This compound's mechanism of action mirrors its parent compound, Omeprazole and acts as a selective and irreversible proton pump inhibitor.

A study on the effects of elagolix on omeprazole pharmacokinetics showed that 5-hydroxyomeprazole exposures decreased when elagolix was co-administered with omeprazole .

Effects of Elagolix on 5-Hydroxyomeprazole

ParameterDay 1Day 11
CmaxC_{max}BaselineDecreased by approximately 30%
AUCinfAUC_{inf}BaselineDecreased by 25%
Terminal elimination half-lifeUnchangedUnchanged
TmaxT_{max}BaselineIncreased by 1 hour

CmaxC_{max} = Maximum concentration
AUCinfAUC_{inf} = Area under the curve to infinity
TmaxT_{max} = Time to maximum concentration

科学的研究の応用

Introduction to 5-Hydroxy Omeprazole Sodium Salt

This compound is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. Understanding the applications of this compound is crucial for both clinical and pharmaceutical research, particularly in the context of its therapeutic benefits and potential side effects.

Pharmacokinetics and Metabolism

This compound serves as a key marker in pharmacokinetic studies to understand the metabolism of omeprazole. Its presence in biological samples indicates the metabolic pathway and can help in assessing drug interactions and efficacy.

Case Study: Drug Interaction Studies

A study investigated the pharmacokinetics of omeprazole and its metabolites, including 5-Hydroxy Omeprazole, in the context of co-administration with elagolix. The results demonstrated altered absorption rates, highlighting the importance of understanding metabolite behavior in drug development .

Therapeutic Monitoring

The measurement of 5-Hydroxy Omeprazole levels can assist clinicians in therapeutic drug monitoring, ensuring optimal dosing regimens for patients on omeprazole therapy.

Clinical Relevance

Monitoring levels can help prevent adverse effects associated with high concentrations of omeprazole or its metabolites, particularly in patients with hepatic impairment where metabolism may be altered .

Toxicological Studies

Research into the toxicological profile of 5-Hydroxy Omeprazole is essential for evaluating safety in long-term use. Studies have indicated that while omeprazole is generally well-tolerated, metabolites like 5-Hydroxy Omeprazole may play a role in adverse effects such as hepatotoxicity or endocrine disruptions.

Case Study: Hepatotoxicity Assessment

Clinical observations have shown that prolonged use of PPIs can lead to elevated liver enzyme levels. Investigating metabolites such as 5-Hydroxy Omeprazole provides insight into potential mechanisms behind these side effects .

Research on Gastrointestinal Disorders

5-Hydroxy Omeprazole is studied for its role in gastrointestinal health, particularly its impact on conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease.

作用機序

The mechanism of action of 5-Hydroxy Omeprazole Sodium Salt involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K+ ATPase enzyme, thereby reducing the production of gastric acid. This action is similar to that of Omeprazole, but the hydroxylated form may have different pharmacokinetic properties and potency .

類似化合物との比較

Similar Compounds

Uniqueness

5-Hydroxy Omeprazole Sodium Salt is unique due to its specific hydroxylation, which affects its pharmacokinetic properties and potentially its therapeutic effects. This makes it a valuable compound for studying the metabolism and action of proton pump inhibitors .

生物活性

5-Hydroxy Omeprazole Sodium Salt is a sodium salt derivative of 5-hydroxyomeprazole, a primary metabolite of omeprazole, which is a widely utilized proton pump inhibitor (PPI). This compound plays a crucial role in the pharmacokinetics and therapeutic efficacy of omeprazole, influencing gastric acid secretion and various metabolic pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H18N3NaO4S
  • Molecular Weight : Approximately 383.40 g/mol
  • Structure : The compound contains functional groups characteristic of sulfoxides and benzimidazole derivatives, which are essential for its biological activity.

This compound primarily exerts its effects through the inhibition of gastric acid secretion. This process involves the following steps:

  • Activation : Upon administration, omeprazole is activated in the acidic environment of the parietal cells in the stomach.
  • Binding : The active form binds to the H+/K+ ATPase enzyme (proton pump), inhibiting its activity and thus reducing gastric acid production.
  • Metabolism : The metabolism of omeprazole leads to the formation of 5-hydroxyomeprazole, which has been shown to possess minimal antisecretory activity but plays a significant role in the pharmacological profile of omeprazole.

Effects on Gastric Acid Secretion

Research indicates that administration of omeprazole leads to significant decreases in gastric acid secretion within one hour, with maximum effects observed at two hours post-administration. The inhibitory effect increases with repeated dosing, reaching a plateau after four days .

Serum Gastrin Levels

In clinical studies involving over 200 patients, serum gastrin levels were observed to increase during the first one to two weeks of daily omeprazole administration. This increase correlates with the inhibition of gastric acid secretion and may lead to enterochromaffin-like (ECL) cell hyperplasia over time .

Case Studies and Clinical Research

  • Long-term Effects : A study involving over 3000 patients treated with omeprazole reported an increase in ECL cell hyperplasia; however, no cases of carcinoids or dysplasia were identified, suggesting that while there are changes in gastrin levels, they do not necessarily lead to malignancies .
  • Adverse Effects : In clinical trials assessing safety profiles, common treatment-emergent adverse events included headache and gastrointestinal disturbances. These events occurred at rates greater than placebo but were generally mild .

Comparative Analysis

The following table summarizes key findings related to this compound and its parent compound, omeprazole:

ParameterThis compoundOmeprazole
Primary Function Metabolite influencing efficacyProton pump inhibitor
Onset of Action N/A~1 hour
Maximum Effect Timing N/A~2 hours
Gastrin Level Changes Minimal impactIncreased during treatment
Clinical Safety Profile Limited studiesCommon mild adverse effects

特性

CAS番号

1215629-45-0

分子式

C17H18N3NaO4S

分子量

383.4 g/mol

IUPAC名

sodium;[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate

InChI

InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1

InChIキー

VZCHYRCJHZQAPP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)CO)OC.[Na+]

正規SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+]

同義語

4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridineMethanol Sodium Salt;  5-Hydroxyomeprazole Sodium Salt;  Hydroxyomeprazole Sodium Salt; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。